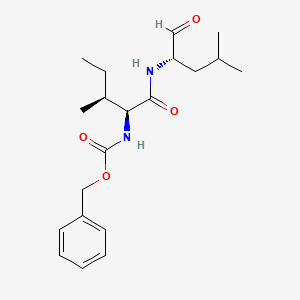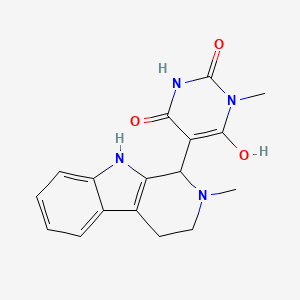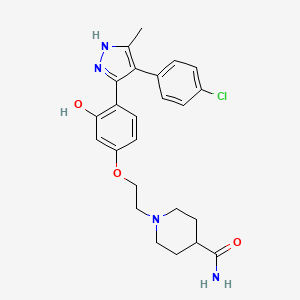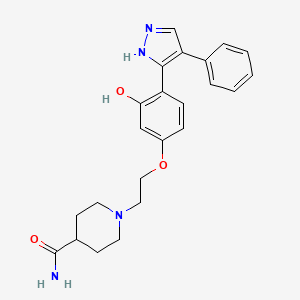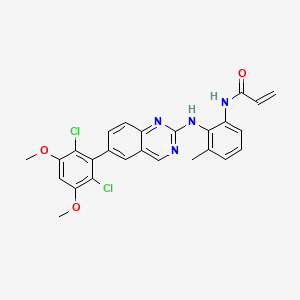
N-(2-((6-(2,6-二氯-3,5-二甲氧基苯基)喹唑啉-2-基)氨基)-3-甲基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinazolin derivative with a complex structure. It contains a quinazolin-2-yl group attached to an amino-3-methylphenyl group via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a quinazolin-2-yl group attached to an amino-3-methylphenyl group via an amide linkage. It also contains two chlorine atoms and two methoxy groups attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.38 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .科学研究应用
抗肿瘤活性:喹唑啉衍生物,包括N-(2-((6-(2,6-二氯-3,5-二甲氧基苯基)喹唑啉-2-基)氨基)-3-甲基苯基)丙烯酰胺,显示出对各种人类癌细胞系具有良好的抗增殖活性。其中一些化合物表现出比某些现有药物更好的抗肿瘤活性,表明它们作为有效的抗癌剂的潜力(Zhang et al., 2020)。此外,类似的喹唑啉衍生物通过不可逆地抑制表皮生长因子受体(EGFR)的ATP结合位点,突显了它们在癌症治疗中的潜力(Smaill et al., 1999)。
抗微生物活性:新的喹唑啉衍生物显示出有效的抗菌和抗真菌性能。这些化合物是通过各种化学过程合成的,并通过光谱数据确认了它们的结构。它们在治疗微生物感染方面的潜力很大,其中一些化合物表现出对标准药物有希望的结果(Patel & Barat, 2010)。
抗癫痫活性:研究还专注于开发喹唑啉衍生物的抗癫痫性能。一系列喹唑啉-4(3H)-酮衍生物已经合成并评估了它们的抗癫痫活性,结果显示其中一些化合物与现有药物相比表现出有希望的结果(Noureldin et al., 2017)。
属性
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide | |
CAS RN |
1538604-68-0 |
Source


|
| Record name | BLU-9931 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLU-9931 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


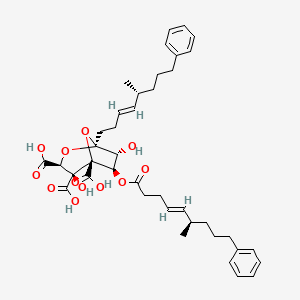
![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)
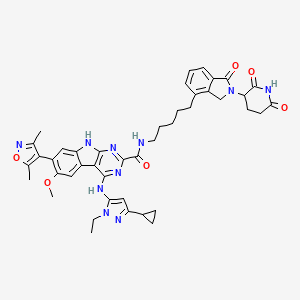

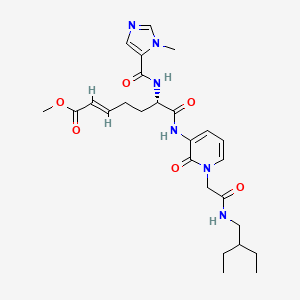
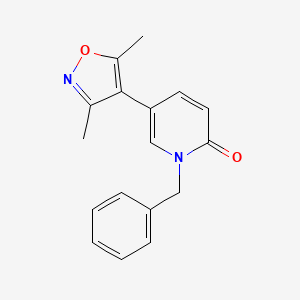
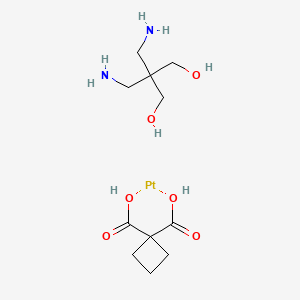
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
